Molybdenum trioxide

Catalog No.
S535985
CAS No.
1313-27-5
M.F
MoO3
M. Wt
143.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molybdenum trioxide

CAS Number

1313-27-5

Product Name

Molybdenum trioxide

IUPAC Name

trioxomolybdenum

Molecular Formula

MoO3

Molecular Weight

143.95 g/mol

InChI

InChI=1S/Mo.3O

InChI Key

JKQOBWVOAYFWKG-UHFFFAOYSA-N

SMILES

O=[Mo](=O)=O

solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
After strong ignition it is very slightly sol in acids
0.490 g/1000 cc water @ 28 °C
Sol in concentrated mineral acids
Sol in soln of alkali hydroxides and soln of potassium bitartrate
1.066 g/l water @ 18 °C
20.55 g/l water @ 70 °C

Synonyms

molybdenum trioxide, MoO3

Canonical SMILES

O=[Mo](=O)=O

The exact mass of the compound Molybdenum trioxide is 145.8902 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 75° f (ntp, 1992)0.490 g/1000 cc water @ 28 °csol in concentrated mineral acidssol in soln of alkali hydroxides and soln of potassium bitartrate1.066 g/l water @ 18 °c20.55 g/l water @ 70 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 215191. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Molybdenum - Supplementary Records. It belongs to the ontological category of molybdenum oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molybdenum trioxide (MoO3) is a fully oxidized, wide-bandgap n-type semiconductor and a critical transition metal oxide precursor characterized by its thermodynamically stable orthorhombic (α-MoO3) layered structure. Unlike lower-valency molybdenum compounds, MoO3 provides a maximum +6 oxidation state, which is essential for maximizing theoretical capacity in electrochemical energy storage [1]. Furthermore, its unique electronic band structure yields an exceptionally deep work function (up to 6.0 eV), making it a benchmark material for hole injection and transport in organic optoelectronics[2]. For materials science procurement, MoO3 is prioritized for its predictable sublimation profile at elevated temperatures, its lack of hygroscopicity compared to halide precursors, and its ability to serve as a direct, carbon-free structural motif for downstream catalytic and 2D material synthesis.

Substituting MoO3 with closely related molybdenum sources introduces severe process and performance compromises. Replacing MoO3 with molybdenum dioxide (MoO2) results in a fundamental loss of the layered van der Waals gaps and a lower oxidation state, which directly caps the theoretical lithium-ion storage capacity [2]. In chemical vapor deposition (CVD) workflows, substituting MoO3 with molybdenum pentachloride (MoCl5) introduces extreme moisture sensitivity and toxicity, complicating handling and requiring specialized corrosion-resistant equipment [1]. Furthermore, utilizing water-soluble precursors like ammonium heptamolybdate (AHM) for solid-state catalyst preparation leads to massive off-gassing of ammonia and water during thermal decomposition, which can cause macro-fracturing and unpredictable morphological shifts in the final catalyst bed.

Precursor Safety and Yield in CVD Growth of 2D MoS2

For the scalable synthesis of monolayer MoS2 via CVD, precursor selection dictates both safety and crystal quality. While MoCl5 can produce uniform flakes, it is highly toxic, corrosive, and moisture-sensitive, making large-scale handling hazardous. In contrast, MoO3 powder provides a stable, non-toxic solid source that sublimates predictably. Studies demonstrate that using MoO3 at an optimized S:MoO3 ratio of ~30:1 yields highly crystalline, large-sized 1L-MoS2 flakes without the stringent inert-atmosphere handling requirements of MoCl5 [1].

Evidence DimensionPrecursor handling and monolayer yield
Target Compound DataMoO3 powder (Stable, non-toxic, yields highly crystalline large-area 1L-MoS2)
Comparator Or BaselineMoCl5 (Highly toxic, corrosive, requires strict inert handling)
Quantified DifferenceMoO3 eliminates toxicity and corrosion risks while maintaining high 1L-MoS2 crystallinity.
ConditionsSingle-step CVD growth of MoS2 on SiO2/Si substrates.

Procurement of MoO3 for CVD workflows significantly lowers equipment maintenance costs and safety overhead compared to volatile halide precursors.

Theoretical Capacity in Lithium-Ion Battery Anodes

In electrochemical energy storage, the oxidation state and crystal structure of the molybdenum source strictly govern the theoretical capacity. MoO3 undergoes both sequential lithium insertion and conversion reactions due to its +6 oxidation state and orthorhombic layered structure. This results in a theoretical capacity of ~1110 to 1117 mAh/g. In contrast, MoO2, which has a +4 oxidation state and lacks the same van der Waals gap structure, is fundamentally limited to a lower theoretical capacity of ~838 mAh/g (or ~1017 mAh/g in specific nanostructured composites) [1].

Evidence DimensionTheoretical reversible capacity
Target Compound DataMoO3 (~1110 - 1117 mAh/g)
Comparator Or BaselineMoO2 (~838 - 1017 mAh/g)
Quantified DifferenceMoO3 provides an approximately 10-33% higher theoretical capacity ceiling depending on the composite baseline.
ConditionsLithiation/delithiation in Li-ion battery anode models.

Battery manufacturers must specify MoO3 over MoO2 to maximize the energy density and theoretical capacity limits of next-generation transition metal oxide anodes.

Hole Transport Layer (HTL) Stability and Work Function in Optoelectronics

PEDOT:PSS is the most common baseline HTL in organic photovoltaics, but its acidic and hygroscopic nature corrodes ITO substrates and degrades device lifetime. MoO3 serves as a superior alternative, offering a deep work function (up to 6.0 eV) that perfectly matches deep HOMO levels. In accelerated aging tests, unencapsulated organic solar cells utilizing a MoO3 buffer layer retained 82% of their initial Power Conversion Efficiency (PCE) after 750 hours of storage, whereas PEDOT:PSS-only devices degraded significantly faster due to moisture ingress and acidic etching [1].

Evidence DimensionDevice PCE retention (Stability)
Target Compound DataMoO3 buffer layer (Retained 82% of initial PCE after 750 h)
Comparator Or BaselinePEDOT:PSS HTL (Degraded to 78% or lower, with severe ITO corrosion)
Quantified DifferenceMoO3 extends unencapsulated device lifetime and prevents acidic substrate degradation.
ConditionsUnencapsulated organic solar cells stored in an inert glovebox for 750 hours.

Optoelectronic fabricators must procure MoO3 to replace or buffer PEDOT:PSS in order to guarantee long-term commercial device stability and prevent ITO corrosion.

Structural Integrity in Solid-State Catalyst Preparation

Ammonium heptamolybdate (AHM) is frequently used to generate MoO3 catalysts via calcination. However, the thermal decomposition of AHM releases substantial volumes of ammonia and water vapor, which can disrupt the macro-porosity and mechanical integrity of the catalyst support. Utilizing pre-synthesized MoO3 directly bypasses this volatile decomposition phase. In situ X-ray absorption and diffraction studies confirm that AHM undergoes complex, multi-stage phase formations during decomposition, whereas direct MoO3 integration provides immediate structural stability without destructive off-gassing [1].

Evidence DimensionThermal activation off-gassing
Target Compound DataMoO3 (Zero NH3/H2O evolution during thermal integration)
Comparator Or BaselineAmmonium heptamolybdate (AHM) (Releases NH3 and H2O during multi-stage decomposition)
Quantified DifferenceMoO3 eliminates volatile byproducts, preventing mechanical fracturing of the catalyst bed.
ConditionsThermal activation/calcination of supported heterogeneous catalysts.

Industrial catalyst manufacturers prefer MoO3 to avoid the structural degradation of supports caused by the rapid gas evolution inherent to AHM calcination.

Solid Precursor for CVD Growth of Transition Metal Dichalcogenides (TMDs)

MoO3 is the precursor of choice for synthesizing large-area, highly crystalline monolayer MoS2 and MoSe2. Its predictable sublimation profile at ~700°C and lack of toxicity make it vastly superior to reactive halides like MoCl5 for scaling up 2D material manufacturing in semiconductor foundries [1].

High-Energy-Density Anodes for Next-Generation Li-Ion Batteries

Due to its +6 oxidation state and orthorhombic layered structure, α-MoO3 is specifically procured for advanced battery anode formulations. It is selected over MoO2 when maximizing theoretical reversible capacity (>1100 mAh/g) is the primary engineering objective [2].

Stable Hole Injection/Transport Layers in OLEDs and OPVs

MoO3 is utilized as an evaporated or solution-processed hole transport layer (HTL) to replace or buffer PEDOT:PSS. It is critical for applications requiring a deep work function (>5.3 eV) and long-term environmental stability, as it prevents the acidic corrosion of ITO electrodes [3].

Direct Structural Motif for Heterogeneous Oxidation Catalysts

In the production of industrial partial oxidation catalysts, MoO3 is preferred over ammonium heptamolybdate when the mechanical integrity of the catalyst support must be preserved. Its use bypasses the destructive ammonia and water off-gassing that occurs during the calcination of hydrated salts [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Molybdenum trioxide appears as colorless to white or yellow odorless solid. Sinks in water. (USCG, 1999)
Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals; Other Solid, NKRA; Dry Powder, Pellets or Large Crystals; Dry Powder
White or slightly yellow to slightly bluish solid; [Merck Index] Light green odorless powder; Partially soluble in water (1.07 g/L at 18 deg C); [MSDSonline] A soluble compound; [ACGIH]

Color/Form

WHITE OR SLIGHTLY YELLOW TO SLIGHTLY BLUISH POWDER OR GRANULES
COLORLESS OR WHITE YELLOW RHOMBIC CRYSTALS
WHITE POWDER AT ROOM TEMP, YELLOW AT ELEVATED TEMP

Hydrogen Bond Acceptor Count

3

Exact Mass

145.890147 g/mol

Monoisotopic Mass

145.890147 g/mol

Boiling Point

2111 °F at 760 mmHg (Sublimes) (NTP, 1992)
1155 °C, SUBLIMES

Heavy Atom Count

4

Density

4.69 at 68 °F (USCG, 1999) - Denser than water; will sink
4.69 @ 26 °C/4 °C

Odor

None

Appearance

Solid powder

Melting Point

1463 °F (NTP, 1992)
795 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

22FQ3F03YS

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity]

Mechanism of Action

The mechanism of molybdenum toxicity is not yet quite understood. It is assumed that the primary factor is the formation of a copper-tetrathiomolybdate complex in the reduction medium of the gastrointestinal tract which reduces the biological utility of copper. /Molybdenum/
Molybdenum is an essential metal as a cofactor for the enzymes xanthine oxidase and aldehyde oxidase. /Molybdenum/

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1313-27-5

Absorption Distribution and Excretion

Following rapid absorption from the gastrointestinal tract /of/ guinea pigs, molybdenum trioxide was found to be deposited rather uniformly in the critical organs within 4 hr ... .
Rats stored relatively more molybdenum from ingested molybdenum trioxide than from Powellite (CaMoO4). ... Significant storage above normal of molybdenum in bone was noted in all cases.
RABBITS SHOWED ... RAPID ABSORPTION OF MOLYBDENUM /AS MOLYBDENUM TRIOXIDE/ FOLLOWING INGESTION, WITH RAPIDLY RISING BLOOD LEVELS. MOLYBDENUM IS RAPIDLY ELIMINATED BY KIDNEYS, RETURNING ... TO NORMAL VALUES IN 72 HR ... FECAL ELIMINATION, WHICH IS ABOUT 1/2 THAT OF URINARY, RETURNED TO NORMAL ... IN 72 HR.
IN BLOOD, LEVEL DEPENDS LARGELY ON CONTENT OF MOLYBDENUM AND INORGANIC SULFATE IN DIET. ... RABBITS GIVEN SINGLE DOSE OF TRIOXIDE HAVE SHOWN A RISE FROM 130 TO 200 UG PER 100 ML, EVEN AS HIGH AS 1,850-1,970 UG ... .
For more Absorption, Distribution and Excretion (Complete) data for MOLYBDENUM TRIOXIDE (21 total), please visit the HSDB record page.

Wikipedia

Molybdenum trioxide

Biological Half Life

Data ... concerning excretion and the rapid clearance from the liver, kidney, spleen, testis, and hard tissues in animal studies show that the biological half time, at least for the most part of the absorbed molybdenum, must be in the order of hours and extending to a max of about one day in lab animals and cows. ... After a single subcutaneous injection in rats, the concentration of molybdenum in blood decr rapidly. After 24 hr, only about 1% of the max concn remained. During the next 10 days, concn in blood diminished with a half time of about 7 days. After application of doses up to 3 ug/kg to rats the biological half time was 3 hr for subcutaneous, and 6 hr for intragastric application. After single subcutaneous application of 0.02 to 1 ug molybdenum/kg to rats the biological half time in the kidneys, liver, spleen, jejunoileum, and skin varied between 2.5 and 4.7 days. /Molybdenum/

Methods of Manufacturing

ROASTING OF MOLYBDENITE; IGNITION OF THE METAL, SULFIDES, LOWER OXIDES AND MOLYBDIC ACIDS; PURIFICATION: SUBLIMATION
PREPN FROM AMMONIUM MOLYBDATE: SCHUMB, HARTFORD, J AM CHEM SOC 56, 2613 (1934).

General Manufacturing Information

Petroleum Refineries
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Miscellaneous Manufacturing
Printing and Related Support Activities
Primary Metal Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Other (requires additional information)
Services
All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Molybdenum oxide (MoO3): ACTIVE
HYDROGEN SULFIDE GASES ARE CONTACTED WITH ABSORBENT CONTAINING MOLYBDENUM OXIDE & TITANIUM DIOXIDE IN TITANIUM/MOLYBDENUM RATIO (30-99):(1-70) @ 100-300 °C TO REMOVE THE HYDROGEN SULFIDE.
WASTE GASES CONTAINING NITROGEN OXIDES ARE TREATED WITH AMMONIA @ 200-500 °C IN THE PRESENCE OF CATALYST CONTAINING AS A COMPONENT MOLYBDENUM TRIOXIDE.

Analytic Laboratory Methods

NIOSH S-193: Analyte: molybdenum; Matrix: air; Procedure: atomic absorption; Range: 1.96-9.75 mg/cu m; Precision: 0.45 mg/cu m (std deviation) or 0.089 (coefficient of variation). /Molybdenum, sol cmpd/
With atomic absorption spectrophotometry, detection limit of 20 ug/l is attainable by direct aspiration into the flame, necessitating concn for ordinary determinations /of molybdenum in lake waters/. ... Extraction systems for molybdenum /are/ recommended /using/ an oxine-methylisobutylketone system with extraction @ a pH of 2 to 2.4. When the graphite furnace is used to increase sample atomization the detectiom limit is lowered to 0.5 ug/l. /Molybdenum/
NIOSH 7300: Analyte: molybdenum; Matrix: air; Technique: inductively coupled argon plasma, atomic emission spectroscopy; Wavelength: 281.6 nm; Range: 2.5-1000 ug/sample; LOD (Estimated limit of detection): 1 ug per sample; Sensitivity: 0.18 ug/ml; Precision: (relative std deviation): 0.023 @ 2.5 ug/filter, 0.049 @ 1000 ug/filter; Interferences: spectral, minimized by wavelength selection, interelement correction factors and background correction /Elements, molybdenum/
EPA Method 200.7: An Inductively Coupled Plasma-Atomic Emission Spectrophotmetric method for the determination of dissolved, suspended, or total elements in drinking water, surface water, and domestic and industrial wastewaters, is described. Molybdate is analyzed at a wavelength of 202.030 nm and has an estimated detection limit of 8 ug/l. /Total molybdenum/
For more Analytic Laboratory Methods (Complete) data for MOLYBDENUM TRIOXIDE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

NIOSH 8310: Analyte: molybdenum; Specimen: urine; Technique: inductively coupled argon plasma, atomic emission spectroscopy; Extraction media: polydithiocarbamate resin; Wavelength: 281.6 nm; Range: 0.25-200 ug/sample; Est LOD (limit of detection): 0.1 ug/sample; Precision (relative std deviation): 0.16; Interferences: spectral minimized by wavelength selection /Metals in urine, molybdenum/
NIOSH 8005: Analyte: molybdenum; Specimen: blood or tissue; Technique: inductively coupled argon plasma atomic emission spectroscopy; Wavelength: 281.6 nm; Range: 10-10,000 ug/100 g blood, 2-2,000 ug/g tissue; Est LOD (limit of detection): 1 ug/100 g blood, 0.2 ug/g tissue; Precision: 3.1% (relative std deviation); Interferences: Spectral, minimized by wavelength selection and interelement correction factors /Elements in blood or tissue, molybdenum/
The determination of molybdenum in skin collagen using destructive neutron activation analysis revealed a sensitivity of 0.003 mg/kg. /Molybdenum/

Interactions

METABOLISM OF MOLYBDENUM IN ANIMAL IS CLOSELY LINKED WITH THAT OF COPPER, WITH WHICH IT APPEARS TO HAVE RECIPROCAL ANTAGONISM ... /MOLYBDENUM/
THERE IS COMPLEX RELATIONSHIP BETWEEN MOLYBDENUM, COPPER & SULFATE, & PROBABLY SOME OTHER SULFUR CMPD. COPPER GENERALLY HAS BENEFICIAL EFFECT ON THE SYMPTOMS CAUSED BY EXCESSIVE MOLYBDENUM BUT THE ACTION OF THE SULFUR COMPOUNDS, ESPECIALLY SULFATE, IS NOT YET SO CLEARLY UNDERSTOOD. /MOLYBDENUM/
ANTAGONISM BETWEEN MOLYBDENUM & COPPER IS ... INFLUENCED IN A COMPLEX WAY BY DIETARY SULFATE, DEPENDING ON SPECIES: ... (1) SULFATE INTAKE CAUSES A REDISTRIBUTION OF MOLYBDENUM IN BLOOD CHARACTERIZED BY RED CELL DEPLETION; (2) SULFATE INCR ELIMINATION OF MOLYBDENUM FROM THE BODY; (3) DEPLETION OF HEPATIC COPPER WITH ASSOCIATED SIGNS OF COPPER DEFICIENCY FROM MOLYBDENUM OCCURS ONLY AT DIETARY LEVELS ABOVE SOME CRITICAL VALUE AND IS THUS AN ANTAGONISTIC EFFECT OF SULFATE ON MOLYBDENUM METABOLISM AND TOXICITY IN THE RAT ... /MOLYBDENUM/

Dates

Last modified: 08-15-2023

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